
4,4-Dimethylheptane
Descripción general
Descripción
4,4-Dimethylheptane is an organic compound with the chemical formula C₉H₂₀. It is a branched alkane, which means it is a saturated hydrocarbon with a branched structure. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point and density. It is soluble in various organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethylheptane can be synthesized through the hydrogenation of 2-methyl-1-butene at high temperatures in the presence of a catalyst. This method involves the addition of hydrogen (H₂) to the double bond of 2-methyl-1-butene, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation process mentioned above. The reaction is carried out in a high-temperature reactor with a suitable catalyst, such as palladium or platinum, to facilitate the hydrogenation process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylheptane primarily undergoes reactions typical of alkanes, including:
Combustion: Complete combustion in the presence of excess oxygen (O₂) produces carbon dioxide (CO₂) and water (H₂O).
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires excess oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl₂ or Br₂) and UV light.
Cracking: Requires high temperatures and a catalyst (e.g., zeolites).
Major Products Formed
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Haloalkanes (e.g., 4,4-dimethylheptyl chloride or bromide).
Cracking: Smaller alkanes and alkenes (e.g., propane, butane, ethylene).
Aplicaciones Científicas De Investigación
4,4-Dimethylheptane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Employed in studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized as a solvent in various industrial processes and as a standard in gas chromatography
Mecanismo De Acción
As an alkane, 4,4-Dimethylheptane does not have specific molecular targets or pathways. Its effects are primarily physical, such as its role as a solvent or its combustion properties. In biological systems, it may be metabolized by microorganisms through enzymatic pathways that break down hydrocarbons .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylheptane: Another branched alkane with a similar structure but different branching positions.
2,2-Dimethylhexane: A branched alkane with a different carbon chain length and branching pattern.
4,4-Dimethyloctane: A longer-chain branched alkane with similar branching at the fourth carbon.
Uniqueness
4,4-Dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its boiling point, density, and solubility differ from those of its isomers and other branched alkanes, making it a valuable reference compound in various studies .
Propiedades
IUPAC Name |
4,4-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKFYJGNBQDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147772 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-19-5 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


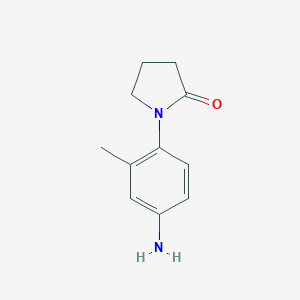
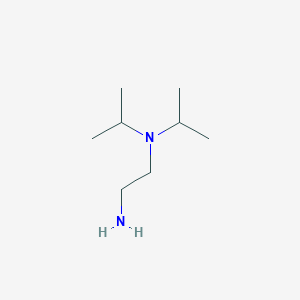
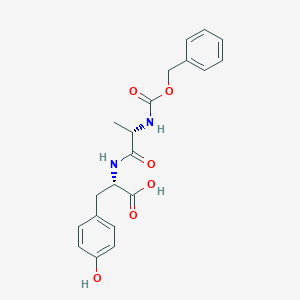

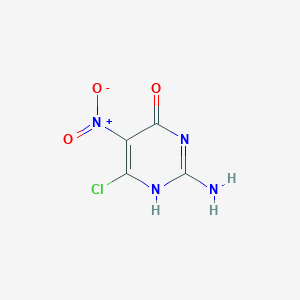
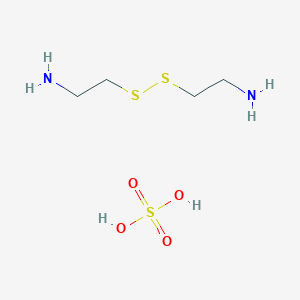
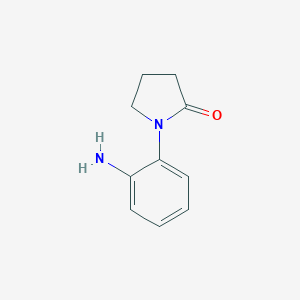
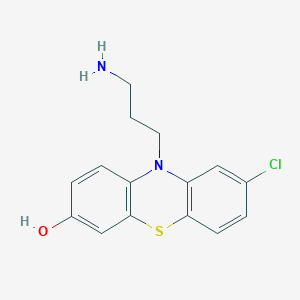

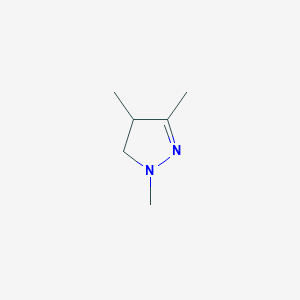

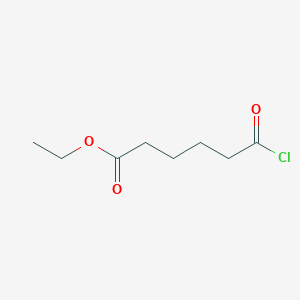
![4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B87214.png)

